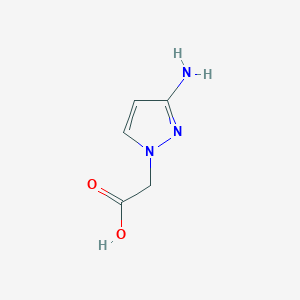

2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Overview

Description

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes such as the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies like ultrasound and microwave-assisted reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.

Substitution: The amino group in the pyrazole ring can undergo substitution reactions with aryl halides in the presence of copper powder.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, oxygen, hydrogen gas, and aryl halides. Reaction conditions often involve the use of catalysts such as ruthenium, copper, and phosphine-free systems .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been identified as a significant scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer. Research has shown that derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetic acid exhibit potent inhibitory effects on specific kinases, particularly within the cyclin-dependent kinase (CDK) family, including the PCTAIRE subfamily. For instance, a study reported that optimized derivatives demonstrated high cellular potency against CDK16 with an EC50 value of 33 nM .

1.2 Antitubercular Activity

In addition to its kinase inhibition properties, this compound has shown promise in the fight against tuberculosis. Research indicated that certain pyrazole-based compounds, including derivatives of this compound, exhibited bactericidal activity against Mycobacterium tuberculosis. These compounds were found to disrupt iron homeostasis in bacterial cells, which is crucial for their survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have explored various substitutions on the pyrazole ring to enhance potency and selectivity against specific targets. For example, modifications at different positions of the pyrazole ring have led to compounds with varying degrees of inhibitory activity against kinases and tubercular pathogens .

| Modification | Target Activity | IC50/EC50 Values |

|---|---|---|

| Unsubstituted | Baseline activity | N/A |

| Methyl substitution at R3 | Increased potency against CDK16 | EC50 = 33 nM |

| Hydroxyl substitution at R5 | Enhanced antitubercular activity | MIC values vary |

Case Studies

3.1 Case Study: Development of Selective Kinase Inhibitors

A series of experiments were conducted to evaluate the efficacy of various derivatives of this compound as selective kinase inhibitors. Using differential scanning fluorimetry (DSF), researchers assessed the binding affinity of these compounds to multiple kinases. The results indicated that specific modifications significantly enhanced selectivity and potency against CDK family members while minimizing off-target effects .

3.2 Case Study: Antitubercular Efficacy

Another study focused on the antitubercular properties of pyrazole derivatives derived from this compound. The compounds were screened against various strains of Mycobacterium tuberculosis, revealing a novel mechanism of action that involved perturbation of iron metabolism within bacterial cells. The most promising candidates showed low minimum inhibitory concentrations (MICs), indicating strong bactericidal activity .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes like p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Amino-1H-pyrazol-1-yl)acetic acid include:

- 3-aminopyrazole

- 4-aminopyrazole

- 5-aminopyrazole

- 1H-pyrazole-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and an acetic acid moiety attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrazole ring substituted with an amino group and an acetic acid moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to various biological targets.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various studies regarding its cytotoxic effects:

In particular, studies have shown that derivatives of pyrazole can inhibit growth in various cancer cell lines by targeting critical pathways such as microtubule assembly and apoptosis induction. For instance, compounds derived from the pyrazole structure demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell functions is attributed to its interaction with key enzymes involved in microbial metabolism.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical for microbial survival, thereby exhibiting antimicrobial properties.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study reported that specific pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Research demonstrated that certain pyrazole compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Amino-1H-pyrazol-1-yl)acetic acid with high purity?

A regioselective 1,3-dipolar cycloaddition between azides and alkynes is a robust approach. For instance, substituting a propargyl glycine derivative with a nitrile imine precursor can yield the pyrazole core. Subsequent hydrolysis of the ester group under mild acidic conditions (e.g., dilute HCl) generates the acetic acid moiety. Purification via recrystallization or flash chromatography is critical to remove unreacted intermediates, as residual amines or azides may complicate downstream applications .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of - and -NMR to confirm regiochemistry and proton environments. For crystallographic validation, single-crystal X-ray diffraction (employing SHELXL or SHELXTL software) resolves bond lengths and angles, particularly the planar pyrazole ring and the acetic acid side chain. IR spectroscopy can further verify the presence of carboxylic acid (-COOH) and primary amine (-NH) functional groups .

Q. What solvent systems are optimal for dissolving this compound in aqueous reaction conditions?

The compound exhibits limited solubility in nonpolar solvents. Aqueous buffers (pH 6–8) with 10–20% DMSO or DMF enhance solubility while preserving stability. For kinetic studies, phosphate-buffered saline (PBS) at pH 7.4 is recommended to mimic physiological conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be mitigated?

Steric and electronic factors dominate regioselectivity. Introducing electron-withdrawing groups (e.g., -NO) at the pyrazole C3 position directs cycloaddition to the desired N1 site. Computational modeling (DFT or MD simulations) predicts transition-state energies to optimize reaction pathways and minimize byproducts like 1,4-disubstituted isomers .

Q. What computational strategies are effective for studying intermolecular interactions of this compound in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can map hydrogen-bonding interactions between the acetic acid group and target enzymes (e.g., kinases). Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) quantify charge distribution and frontier molecular orbitals to predict reactivity .

Q. How do crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

High-resolution X-ray structures often reveal R(8) motifs between the pyrazole NH and carboxylic acid groups, stabilizing supramolecular assemblies. SHELXL refinement with TWIN/BASF commands addresses twinning or disorder in crystals, particularly when the acetic acid side chain adopts multiple conformations .

Q. What mechanisms underlie the compound’s bioactivity in peptidomimetic drug design?

The pyrazole ring mimics aromatic amino acid side chains (e.g., histidine), while the acetic acid group facilitates binding to catalytic sites via salt bridges. In vitro assays (e.g., enzyme inhibition) combined with SPR analysis quantify binding kinetics. Structural analogs with cyclopropyl substituents (as in PubChem CID 14338-36-4) show enhanced metabolic stability .

Q. How can stability issues in aqueous or oxidative environments be addressed?

Lyophilization under inert atmospheres (N) prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., decarboxylation or ring oxidation). Formulating with antioxidants (e.g., ascorbic acid) or encapsulation in liposomes improves shelf life .

Q. How should contradictory data on synthetic yields or bioactivity be analyzed?

Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For bioactivity discrepancies, orthogonal assays (e.g., fluorescence polarization vs. calorimetry) validate target engagement. Meta-analyses of batch-specific impurities (HPLC-MS) correlate with efficacy outliers .

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWWRWZYMXKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598868 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-29-4 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.